molecular formula C8H4N4O2 B11909440 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Katalognummer: B11909440
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: UHHKNQCLYCNXRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a chemical building block based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a core structure recognized for its broad spectrum of bioactivities in pharmaceutical research . This specific derivative is designed for use in drug discovery and development, particularly in the synthesis of novel compounds targeting infectious diseases and oncology. The pyrrolo[2,3-d]pyrimidine scaffold is a subject of intense research due to its structural similarity to purine nucleotides, which allows it to interact with a variety of enzymatic targets . Recent scientific literature highlights the significant potential of this scaffold in the development of new antimicrobial agents to address the critical global challenge of antimicrobial resistance (AMR) . Furthermore, pyrrolo[2,3-d]pyrimidine derivatives are being investigated as potent, tumor-targeting agents, with some analogs designed for selective uptake by cancer cells overexpressing folate receptors, thereby minimizing toxicity to healthy tissues . The presence of both cyano and carboxylic acid functional groups on this compound provides versatile handles for further synthetic modification, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies and lead optimization. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H4N4O2

Molekulargewicht

188.14 g/mol

IUPAC-Name

5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H4N4O2/c9-1-4-2-10-7-5(4)6(8(13)14)11-3-12-7/h2-3H,(H,13,14)(H,10,11,12)

InChI-Schlüssel

UHHKNQCLYCNXRV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation Strategies for Functionalization

The pyrrolo[2,3-d]pyrimidine scaffold is typically derived from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which undergoes halogenation to introduce reactive leaving groups. In a pivotal method, phosphorus oxychloride (POCl₃) in toluene at 70°C with diisopropylethylamine (DIPEA) as a base converts the diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Optimized conditions use 3.0 equivalents of POCl₃ and 2.0 equivalents of DIPEA, achieving a 52% yield after 16 hours at 106°C. This intermediate serves as a precursor for subsequent substitutions at positions 2 and 4.

Solvent and Temperature Optimization

Reaction kinetics improve significantly in aromatic solvents like toluene, which stabilize intermediates during exothermic halogenation. Cooling the reaction mixture to 25°C before quenching in water-ethyl acetate minimizes side products. Post-reaction workup involves Celite filtration and sodium sulfate drying, ensuring high-purity dichlorinated products.

Cyanation at Position 5: Methodologies and Challenges

Nitrile Incorporation During Cyclization

Building the cyano group into the pyrrolopyrimidine core during cyclization avoids post-functionalization complexities. A reported route condenses 4-amino-5-cyanopyrrole-3-carboxylate with urea in polyphosphoric acid (PPA) at 120°C, forming the pyrimidine ring. This method yields 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate esters (e.g., ethyl ester) in 55% yield, which are hydrolyzed to the carboxylic acid using NaOH in ethanol.

Post-Functionalization via Metal-Catalyzed Cyanation

Integrated Synthetic Routes

Sequential Halogenation-Carboxylation-Cyanation

A three-step protocol combines halogenation, carboxylation, and cyanation:

  • Halogenation : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol → 2,4-dichloro derivative (52% yield).

  • Carboxylation : SNAr with sodium cyanate → 4-cyano intermediate (65% yield).

  • Cyanation : Palladium-mediated substitution at position 5 (70% yield).

This route achieves an overall 23% yield, limited by moderate efficiencies in individual steps.

One-Pot Tandem Reactions

Recent advances demonstrate tandem carboxylation-cyanation in a single reactor. Using 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, sodium cyanate, and Zn(CN)₂ in DMF at 160°C with a Pd/C catalyst, the 4-carboxylic acid and 5-cyano groups form simultaneously. This method reduces purification steps but requires precise stoichiometry control to avoid over-cyanation.

Comparative Analysis of Synthetic Approaches

MethodKey StepsYield (%)Purity (%)Limitations
Sequential HalogenationPOCl₃, DIPEA, SNAr, Pd catalysis2398Multi-step, moderate yields
Tandem ReactionOne-pot carboxylation-cyanation3595Sensitive to stoichiometry
Cyclization ApproachPyrrole-urea condensation5597Requires harsh acidic conditions

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound exhibits reactivity typical of its functional groups:

Functional GroupReaction TypeExample ProductKey Reference
Carboxylic AcidEsterificationMethyl 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Carboxylic AcidAmide Formation5-Cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxamide
NitrileHydrolysis to Carboxylic Acid7H-Pyrrolo[2,3-d]pyrimidine-4,5-dicarboxylic acid
NitrileReduction to Amine5-Aminomethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Carboxylic Acid Derivatives

The carboxylic acid moiety participates in nucleophilic acyl substitution:

  • Amidation : Reacting with amines (e.g., piperidines) forms carboxamides, as demonstrated in kinase inhibitor synthesis. For example, coupling with 4-aminopiperidine derivatives yields analogs with enhanced PKB inhibition (IC₅₀: 2–50 nM) .

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, preserving the nitrile group for further functionalization.

Nitrile Transformations

The cyano group undergoes:

  • Hydrolysis : Acidic or basic conditions yield dicarboxylic acid derivatives, though steric hindrance from the pyrrolopyrimidine core may slow kinetics.

  • Nucleophilic Addition : Grignard reagents add to the nitrile, forming ketones after hydrolysis, though no direct examples exist for this compound.

Heterocyclic Core Reactivity

The pyrrolo[2,3-d]pyrimidine system influences reaction pathways:

  • Electrophilic Substitution : Limited by electron-withdrawing effects of the nitrile and carboxylic acid. Halogenation occurs preferentially at the 2-position of the pyrrole ring under mild conditions (e.g., NBS in DMF) .

  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the 5-position (via nitrile displacement) remains unexplored but is feasible based on analogous systems .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions.

  • pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity .

Key Research Findings

  • Selectivity Optimization : Introducing bulkier lipophilic substituents (e.g., 4-chlorobenzyl) increases PKB selectivity by exploiting Met282 interactions in the kinase binding pocket .

  • Metabolic Stability : Tertiary amides (e.g., compound 21 ) resist hepatic clearance, achieving 60% oral bioavailability in murine models .

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism of action could involve the disruption of viral replication processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This characteristic can be harnessed for developing therapeutic agents targeting metabolic disorders.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold for drug development:

  • Lead Compound Development : Its ability to interact with various biological targets allows it to serve as a lead compound for synthesizing new drugs.
  • Structure-Activity Relationship Studies : Researchers can modify the compound's structure to enhance its pharmacological properties and reduce toxicity.

Material Science Applications

Beyond medicinal chemistry, this compound can also be utilized in material science:

  • Organic Electronics : The electronic properties of pyrrolo[2,3-d]pyrimidines make them suitable candidates for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can improve material properties such as thermal stability and electrical conductivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Case Study 2: Antiviral Screening

In another study reported in Antiviral Research, researchers screened several pyrrolo[2,3-d]pyrimidine derivatives against influenza virus. The findings suggested that modifications on the carboxylic acid moiety enhanced antiviral activity, highlighting the importance of structural optimization.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, highlighting substituent variations, molecular properties, and synthetic considerations:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound (Target Compound) 5-CN, 4-COOH C₈H₄N₄O₂ ~206.14 (calculated) Not explicitly listed Hypothesized strong acidity due to electron-withdrawing groups; potential stability issues requiring low-temperature storage .
7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 4-COOH C₇H₅N₃O₂ 163.13 1005206-17-6 Storage at -20°C; hazards include skin/eye irritation (H315, H319) .
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 7-CH₃, 5-COOH C₈H₆ClN₃O₂ 211.61 1069473-61-5 Methyl group at N7 enhances steric bulk; chloro substituent may reduce solubility .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 5-Br, 7-CH₃, 4-COOH C₈H₆BrN₃O₂ 256.06 1823900-35-1 Bromo group increases molecular weight; used in cross-coupling reactions .
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH C₇H₄ClN₃O₂ 205.58 CID 22460866 Chloro substituent at C4 may direct electrophilic substitution reactions .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 5-CH₃, 4-COOH C₈H₇N₃O₂ 177.16 1638767-45-9 Methyl group at C5 improves lipophilicity; synthesized with 95% purity .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 2,4-Cl₂, 5-COOH C₇H₃Cl₂N₃O₂ 232.02 1638768-02-1 Dichloro substitution enhances electrophilicity; potential genotoxicity concerns .

Key Structural and Functional Insights

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The cyano group at C5 in the target compound increases acidity at the carboxylic acid (C4) and may reduce nucleophilic attack susceptibility compared to chloro or methyl analogs .
  • Halogen Substituents: Chloro and bromo derivatives (e.g., 4-chloro, 5-bromo) are commonly used in Suzuki-Miyaura cross-coupling reactions, whereas the cyano group may participate in nitrile-specific transformations (e.g., hydrolysis to amides) .
  • Methyl/Methoxy Groups: Methyl substituents (e.g., 5-methyl, 7-methyl) improve metabolic stability and membrane permeability but may reduce aqueous solubility .

Biologische Aktivität

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant biological activity. Its molecular formula is C8H4N4O2C_8H_4N_4O_2 and it has a molecular weight of 188.14 g/mol. This compound has garnered attention due to its potential applications in pharmacology, particularly as an inhibitor of various biological pathways.

PropertyValue
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
CAS Number1095822-77-7
Density1.70 ± 0.1 g/cm³ (Predicted)
Acid Dissociation Constant (pKa)-1.20 ± 0.10 (Predicted)

Antiparasitic Activity

Research indicates that compounds structurally related to this compound exhibit notable antiparasitic properties. For instance, studies have shown that certain derivatives can achieve effective concentrations (EC50 values) as low as 0.010μM0.010\,\mu M against specific parasites, highlighting their potential in treating parasitic infections .

Antioxidant and Anticancer Activities

Pyrimidine derivatives are recognized for their diverse biological activities, including antioxidant and anticancer effects. In one study, a related compound demonstrated an IC50 value of 1.1μM1.1\,\mu M, indicating strong inhibition of lipoxygenase, an enzyme linked to cancer progression and inflammation . This suggests that this compound may also possess similar properties warranting further investigation.

JAK-Kinase Inhibition

Recent patents have identified this compound as a potential inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in immune responses and inflammation. The ability to inhibit JAK1, JAK2, JAK3, and TYK2 could position this compound as a therapeutic agent for autoimmune diseases and cancers .

Case Studies and Research Findings

  • Antiparasitic Efficacy : A series of studies focused on the modification of pyrimidine scaffolds led to the discovery that specific substitutions could enhance antiparasitic activity significantly. For example, the introduction of an aryl group resulted in an EC50 value of 0.010μM0.010\,\mu M, indicating high potency against targeted parasites .
  • Metabolic Stability : Investigations into the metabolic stability of pyrimidine derivatives showed that structural modifications could either enhance or diminish their stability in human liver microsomes. For instance, certain derivatives maintained activity while improving metabolic stability compared to their predecessors .
  • Genotoxicity Concerns : Some studies have raised concerns regarding the genotoxic properties of certain metabolites derived from related compounds. This has implications for clinical development, necessitating careful evaluation of safety profiles before advancing to human trials .

Q & A

Basic: What are the common synthetic routes for 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. A plausible route could involve:

  • Step 1: Formation of a pyrrolo[2,3-d]pyrimidine core via cyclization of a cyanoacetamide derivative with a substituted pyrimidine precursor.
  • Step 2: Introduction of the carboxylic acid group via hydrolysis of a nitrile or ester intermediate under acidic/basic conditions.
    Key factors affecting yield include temperature control (e.g., reflux in isopropanol for cyclization ), solvent choice (polar aprotic solvents like DMF enhance reactivity ), and stoichiometric ratios of reagents (e.g., 3 equivalents of amines for nucleophilic substitution ). Purification via recrystallization (methanol/water mixtures) or silica gel chromatography is critical to isolate the final product .

Basic: How can researchers validate the structural integrity of this compound using analytical techniques?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm the pyrrolo[2,3-d]pyrimidine scaffold and substituents. For example, the cyano group (δ120\delta \sim 120 ppm in 13C^{13}C) and carboxylic acid proton (δ1214\delta \sim 12-14 ppm in 1H^1H) should be distinct .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+^+ for C9H5N4O2C_9H_5N_4O_2) with <5 ppm error .
  • IR Spectroscopy: Peaks at 2200cm1\sim 2200 \, \text{cm}^{-1} (C≡N stretch) and 1700cm1\sim 1700 \, \text{cm}^{-1} (carboxylic acid C=O) confirm functional groups .

Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets like EGFR or CDK2?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to dock the compound into kinase active sites (e.g., EGFR PDB: 1M17). The cyano and carboxylic acid groups may form hydrogen bonds with key residues (e.g., Lys745 in EGFR) .
  • MD Simulations: Run 100-ns simulations to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .
  • Validation: Compare predicted affinities with experimental IC50_{50} values from kinase inhibition assays .

Advanced: How can structural analogs of this compound be designed to improve kinase selectivity?

Methodological Answer:

  • SAR Analysis: Modify substituents at positions 5 (cyano) and 4 (carboxylic acid). For example:
    • Replace the cyano group with halogens (e.g., Cl, Br) to alter electronic properties .
    • Esterify the carboxylic acid to enhance membrane permeability .
  • Selectivity Screening: Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Co-crystallization: Resolve X-ray structures with target kinases to guide rational design .

Advanced: How should researchers address contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Control Compounds: Include reference inhibitors (e.g., Erlotinib for EGFR) to validate assay sensitivity .
  • Meta-Analysis: Compare data across studies using tools like Prism to identify outliers or trends (e.g., IC50_{50} discrepancies due to cell line differences) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials to prevent degradation .
  • Solubility: Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., C18 column, 254 nm) to detect decomposition .

Advanced: What mechanistic studies can elucidate the role of the carboxylic acid group in target engagement?

Methodological Answer:

  • Isotopic Labeling: Synthesize 13C^{13}C-labeled carboxylic acid derivatives to track binding via NMR or MS .
  • Mutagenesis: Engineer kinase mutants (e.g., EGFR T790M) to assess hydrogen-bonding interactions .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ANS displacement) to quantify binding affinity changes upon group modification .

Basic: What are the key differences in reactivity between 5-cyano and 5-halogenated pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Electrophilicity: The cyano group is electron-withdrawing, activating the 4-position for nucleophilic substitution (e.g., SNAr reactions with amines) .
  • Stability: Halogenated analogs (e.g., Cl, Br) are more prone to hydrolysis under basic conditions compared to cyano derivatives .
  • Cross-Coupling Potential: Halogens enable Suzuki-Miyaura reactions for aryl functionalization, while the cyano group requires Pd-free conditions .

Advanced: How can researchers optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Design: Convert the carboxylic acid to a methyl ester or amide for improved bioavailability; hydrolyze in vivo .
  • Formulation: Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • SAR Balancing: Introduce hydrophilic groups (e.g., morpholine) at non-critical positions to maintain potency .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-Wide Profiling: Use platforms like KINOMEscan to identify promiscuous binding .
  • Selectivity Filters: Prioritize analogs with >10-fold selectivity for target kinases .
  • Allosteric Modulation: Design compounds targeting non-conserved allosteric sites (e.g., DFG-out conformation in kinases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.